N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-2-[1-(furan-3-ylmethyl)-3-oxopiperazin-2-yl]-N-methylacetamide
Description
N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-2-[1-(furan-3-ylmethyl)-3-oxopiperazin-2-yl]-N-methylacetamide is a complex organic compound that features a pyrazole ring, a furan ring, and a piperazine ring
Properties
IUPAC Name |
N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-2-[1-(furan-3-ylmethyl)-3-oxopiperazin-2-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-17-11-18(2)29(26-17)21-6-4-5-19(12-21)14-27(3)23(30)13-22-24(31)25-8-9-28(22)15-20-7-10-32-16-20/h4-7,10-12,16,22H,8-9,13-15H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPWCNMTJSKWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN(C)C(=O)CC3C(=O)NCCN3CC4=COC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-2-[1-(furan-3-ylmethyl)-3-oxopiperazin-2-yl]-N-methylacetamide involves multiple steps:
Formation of the pyrazole ring: This can be achieved by condensing acetylacetone with hydrazine to form 3,5-dimethylpyrazole.
Attachment of the pyrazole ring to the phenyl group: This step involves the alkylation of the pyrazole with a bromomethyl-substituted benzene derivative.
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable diketone.
Attachment of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction with a furan-3-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-2-[1-(furan-3-ylmethyl)-3-oxopiperazin-2-yl]-N-methylacetamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the piperazine ring can be reduced to form a hydroxyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-2-[1-(furan-3-ylmethyl)-3-oxopiperazin-2-yl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-2-[1-(furan-3-ylmethyl)-3-oxopiperazin-2-yl]-N-methylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to the active site of enzymes . The furan ring can participate in π-π stacking interactions with aromatic residues in proteins . The piperazine ring can enhance the solubility and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-2-[1-(furan-3-ylmethyl)-3-oxopiperazin-2-yl]-N-methylacetamide is unique due to its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
